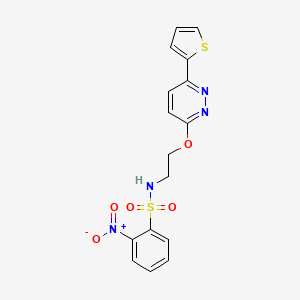

2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S2/c21-20(22)13-4-1-2-6-15(13)27(23,24)17-9-10-25-16-8-7-12(18-19-16)14-5-3-11-26-14/h1-8,11,17H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVKKYLJDDCHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with dna and induce changes in nuclear features.

Mode of Action

It has been observed that similar compounds can induce changes in nuclear features such as chromatin fragmentation and condensation. This suggests that the compound may interact with its targets, possibly DNA, to induce structural changes.

Biochemical Pathways

Based on the observed nuclear changes, it can be inferred that the compound may affect pathways related to dna structure and function.

Result of Action

It has been observed that similar compounds can induce changes in nuclear features such as chromatin fragmentation and condensation. This suggests that the compound may have a significant impact at the molecular and cellular levels.

Biological Activity

The compound 2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS Number: 920244-55-9) is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₆H₁₄N₄O₅S₂

- Molecular Weight : 406.4 g/mol

- Structure : The compound features a nitro group and a pyridazine moiety linked through an ether bond to a thiophene ring, contributing to its unique biological profile.

The biological activity of 2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity :

- Antiviral Properties :

- Anticancer Activity :

Table 1: Summary of Biological Activity Findings

Case Studies

-

Cardiovascular Effects :

A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The findings suggested that these compounds could significantly influence cardiovascular dynamics, potentially offering therapeutic benefits for heart-related conditions . -

Antiviral Efficacy :

Another investigation focused on the antiviral properties of related compounds, demonstrating that modifications in the molecular structure could enhance their efficacy against specific viral targets. The study highlighted the importance of structural optimization in developing effective antiviral agents . -

Cancer Research :

Recent studies have explored the anticancer potential of sulfonamide derivatives, revealing that they can inhibit tumor growth and induce cell death in various cancer types. The mechanisms involved include the activation of apoptotic pathways and inhibition of cell cycle progression .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide exhibits significant antibacterial properties. Preliminary studies have shown effectiveness against various Gram-positive bacteria, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 0.012 μg/mL | Ampicillin |

| Streptococcus pneumoniae | 0.03 μg/mL | Streptomycin |

The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, positioning this compound as a promising candidate for antibiotic development .

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound, showing that it may inhibit the proliferation of certain cancer cell lines. Notably, derivatives of this compound demonstrated potent activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations. Further investigation into its mechanisms could reveal more about its potential role in cancer therapy .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

- Antibacterial Studies : A study highlighted that derivatives exhibited MICs ranging from 0.008 to 0.046 μg/mL against various pathogens, indicating strong antibacterial potency compared to reference drugs .

- Anticancer Activity Case Study : In a case study involving synthesized derivatives, some compounds showed significant anticancer activity against breast cancer cell lines, suggesting potential therapeutic applications in oncology.

- Mechanistic Studies : Research has delved into understanding how this compound interacts at the molecular level with bacterial and cancerous cells, paving the way for future drug development .

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyridazine-thiophene system contrasts with Rotigotine’s tetrahydronaphthalen-1-ol core, suggesting divergent biological targets. Pyridazine’s dual nitrogen atoms may enhance dipole interactions compared to Rotigotine’s single amine .

Sulfonamide Derivatives

Sulfonamides are well-documented in medicinal chemistry. For example:

- Sulfadiazine : A classic antibiotic with a pyrimidine ring. Replacing pyrimidine with pyridazine (as in the target compound) could modulate antibacterial activity or solubility due to altered nitrogen spacing .

- Celecoxib : A cyclooxygenase-2 inhibitor with a sulfonamide and pyrazole ring. The target compound’s nitro group may confer distinct electronic effects compared to Celecoxib’s trifluoromethyl group.

Heterocyclic Systems

- Thiophene vs. The target compound’s thiophene likely enhances membrane permeability .

- Pyridazine vs.

Research Implications and Hypotheses

While direct pharmacological data for the target compound are absent in the evidence, structural parallels suggest plausible applications:

- Kinase Inhibition : Pyridazine derivatives often target ATP-binding pockets in kinases. The nitro group could stabilize interactions with catalytic lysine residues.

- Antimicrobial Activity : Sulfonamide-nitro combinations are seen in antibiotics like sulfamethoxazole. Synergistic effects with the thiophene moiety merit investigation.

- Material Science : The conjugated thiophene-pyridazine system may exhibit luminescent or semiconducting properties.

Q & A

Q. Q1. What are the critical considerations for designing a multi-step synthesis protocol for this compound?

Answer: The synthesis involves sequential coupling of the pyridazine-thiophene core with the sulfonamide-ethyloxy linker. Key steps include:

- Nucleophilic substitution for attaching the ethyloxy group to pyridazin-3-ol derivatives under reflux conditions (e.g., THF at 80°C) .

- Sulfonylation using 2-nitrobenzenesulfonyl chloride in dichloromethane with triethylamine as a base .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.

Optimization Tips:

- Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for conventional heating) .

- Monitor intermediates with TLC (Rf values: 0.3–0.5 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Q2. How can structural ambiguities in the final product be resolved?

Answer: Combine spectroscopic and computational methods:

- NMR Analysis:

- 1H NMR to confirm ethyloxy linker integration (δ 3.8–4.2 ppm for -OCH2CH2-) .

- 13C NMR to verify sulfonamide carbonyl resonance (δ 165–170 ppm) .

- Mass Spectrometry: High-resolution ESI-MS for molecular ion [M+H]+ (calculated m/z: 447.08) .

- X-ray Crystallography (if crystals are obtainable) to resolve stereoelectronic effects of the nitro group .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data (e.g., in vitro vs. in vivo results) be systematically addressed?

Answer: Contradictions often arise from pharmacokinetic factors:

Solubility Testing: Measure logP values (e.g., using shake-flask method) to assess lipid membrane penetration. The nitro group may reduce solubility (predicted logP: 2.8) .

Metabolic Stability: Incubate with liver microsomes to identify degradation products (e.g., nitro reduction to amine) .

Formulation Strategies: Use cyclodextrin complexes or PEGylation to enhance bioavailability .

Q. Q4. What computational methods are suitable for predicting binding interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). The nitro group may form π-stacking with aromatic residues .

- DFT Calculations: Analyze electrostatic potential maps to predict reactive sites (e.g., nitro group’s electron-deficient character) .

- MD Simulations: Simulate ligand-protein stability over 100 ns to assess conformational changes .

Q. Q5. How can structure-activity relationship (SAR) studies be optimized for this compound?

Answer: Focus on modular substitutions:

- Pyridazine Core: Replace thiophene with furan or pyrrole to modulate electron density .

- Sulfonamide Linker: Test ethyl vs. propyl chains to balance flexibility and steric hindrance .

- Nitro Group: Substitute with cyano or trifluoromethyl to compare electronic effects .

Q. Q6. What analytical methods validate stability under physiological conditions?

Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate in HCl (0.1 M) or NaOH (0.1 M) at 37°C for 24 hours; monitor via LC-MS .

- Photooxidation: Expose to UV light (254 nm) for 48 hours; check nitro group reduction .

- Thermal Stability: TGA/DSC to determine decomposition temperature (>200°C recommended) .

Q. Q7. How can enzyme inhibition mechanisms be experimentally distinguished (e.g., competitive vs. non-competitive)?

Answer:

- Lineweaver-Burk Plots: Vary substrate concentration with fixed inhibitor doses. A parallel line shift indicates uncompetitive inhibition .

- IC50 Shift Assays: Compare IC50 values with/without pre-incubation; time-dependent shifts suggest covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.